molecular formula C7H5BrF3N B6589399 6-bromo-2-methyl-3-(trifluoromethyl)pyridine CAS No. 1211523-12-4

6-bromo-2-methyl-3-(trifluoromethyl)pyridine

Cat. No.: B6589399
CAS No.: 1211523-12-4
M. Wt: 240
InChI Key:
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Description

6-Bromo-2-methyl-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative. The presence of bromine, methyl, and trifluoromethyl groups in its structure makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group, in particular, is known for its ability to enhance the biological activity and stability of organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-bromo-2-methyl-3-(trifluoromethyl)pyridine involves the bromination of 2-methyl-3-(trifluoromethyl)pyridine. This can be achieved by reacting 2-methyl-3-(trifluoromethyl)pyridine with bromine in the presence of a suitable solvent such as chloroform . The reaction is typically carried out at room temperature and may require a catalyst to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 6-bromo-2-methyl-3-(trifluoromethyl)pyridine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects . The exact pathways involved depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methyl-3-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it more effective in various applications compared to its non-fluorinated counterparts .

Properties

CAS No.

1211523-12-4

Molecular Formula

C7H5BrF3N

Molecular Weight

240

Purity

95

Origin of Product

United States

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